N-acetyl-N'-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The unique structure of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea makes it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea can be achieved through scalable and environmentally friendly methods. One such method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The active hydrogen on C-2 of the cyanoacetamide moiety can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium cyanide (NaCN) for cyanation, and various catalysts for facilitating the reactions .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea involves its interaction with molecular targets and pathways. The cyano and carbonyl functions of the compound enable it to participate in various biochemical reactions, leading to the formation of biologically active intermediates . These intermediates can interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea include other cyanoacetamide derivatives such as:
- 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide
- N-cyanoacetyl-N’-phenylurea
Uniqueness
What sets N-acetyl-N’-[2-cyano-3-(cyclopentylamino)-2-butenoyl]urea apart is its specific structure, which allows for unique interactions in chemical and biological systems. Its ability to form a variety of heterocyclic compounds and its diverse biological activities make it a compound of significant interest in multiple fields of research and industry .
Properties
IUPAC Name |
(Z)-N-(acetylcarbamoyl)-2-cyano-3-(cyclopentylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(15-10-5-3-4-6-10)11(7-14)12(19)17-13(20)16-9(2)18/h10,15H,3-6H2,1-2H3,(H2,16,17,18,19,20)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKPYGGSENTWNQ-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC(=O)NC(=O)C)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC(=O)NC(=O)C)/NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.